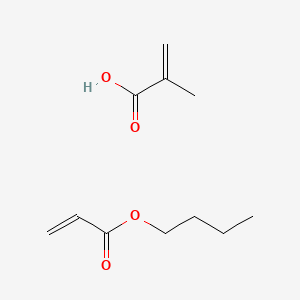

Butyl prop-2-enoate; 2-methylprop-2-enoic acid

Overview

Description

Butyl prop-2-enoate; 2-methylprop-2-enoic acid is a synthetic polymer widely used in various industrial applications. This compound is known for its excellent adhesive properties, flexibility, and resistance to environmental factors. It is commonly used in coatings, adhesives, and sealants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl prop-2-enoate; 2-methylprop-2-enoic acid typically involves free radical polymerizationThe reaction is carried out in a solvent like toluene or ethyl acetate under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the polymerization process is often conducted in large reactors with precise control over temperature, pressure, and monomer feed rates. Emulsion polymerization is a common method used, where the monomers are dispersed in water with the help of surfactants, and the polymerization occurs in the aqueous phase. This method allows for better control over the molecular weight and distribution of the polymer .

Chemical Reactions Analysis

Types of Reactions

Butyl prop-2-enoate; 2-methylprop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The polymer can undergo oxidation reactions, especially when exposed to UV light or high temperatures. This can lead to the formation of peroxides and other oxidative degradation products.

Substitution: The polymer can participate in substitution reactions where functional groups on the polymer chain are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at elevated temperatures.

Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Scientific Research Applications

Butyl prop-2-enoate; 2-methylprop-2-enoic acid has a wide range of scientific research applications:

Chemistry: Used as a base polymer for synthesizing copolymers with tailored properties for specific applications.

Biology: Employed in the development of biocompatible coatings for medical devices and drug delivery systems.

Medicine: Utilized in the formulation of controlled-release drug delivery systems due to its biocompatibility and tunable properties.

Industry: Widely used in the production of adhesives, sealants, and coatings due to its excellent adhesive properties and environmental resistance .

Mechanism of Action

The mechanism of action of Butyl prop-2-enoate; 2-methylprop-2-enoic acid primarily involves its ability to form strong adhesive bonds with various substrates. The polymer chains interact with the surface of the substrate through van der Waals forces, hydrogen bonding, and covalent bonding. The flexibility of the polymer chains allows for good wetting and penetration into the substrate, enhancing adhesion .

Comparison with Similar Compounds

Similar Compounds

Methyl methacrylate butyl acrylate polymer: Similar in structure but with different monomer ratios, leading to variations in properties such as flexibility and adhesion.

Butyl acrylate, methyl methacrylate copolymer: Another similar compound with different monomer compositions, affecting its mechanical and thermal properties.

Uniqueness

Butyl prop-2-enoate; 2-methylprop-2-enoic acid is unique due to its balanced combination of flexibility, adhesion, and environmental resistance. This makes it suitable for a wide range of applications, from industrial coatings to biomedical devices .

Properties

CAS No. |

25035-82-9 |

|---|---|

Molecular Formula |

C11H18O4 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

butyl prop-2-enoate;2-methylprop-2-enoic acid |

InChI |

InChI=1S/C7H12O2.C4H6O2/c1-3-5-6-9-7(8)4-2;1-3(2)4(5)6/h4H,2-3,5-6H2,1H3;1H2,2H3,(H,5,6) |

InChI Key |

YWDYRRUFQXZJBG-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C=C.CC(=C)C(=O)O |

Canonical SMILES |

CCCCOC(=O)C=C.CC(=C)C(=O)O |

Synonyms |

BM-1, platelet aggregation inhibitor |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Propanone,3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)-,hydrochloride (1:1)](/img/structure/B1216299.png)

![4-Ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1216317.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B1216318.png)

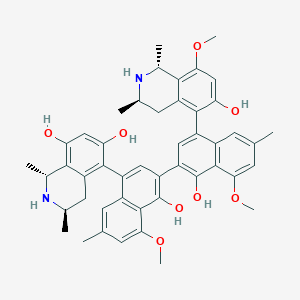

![(5S,5aR,8aR)-5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B1216319.png)

![(4R,5S,6S,7R)-1-[(3-amino-1H-indazol-5-yl)methyl]-3,4,7-tribenzyl-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B1216315.png)